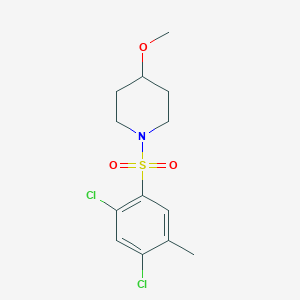

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-9-7-13(12(15)8-11(9)14)20(17,18)16-5-3-10(19-2)4-6-16/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSIEUDALKQMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Sulfonation of Toluene Derivatives

The synthesis begins with the preparation of the sulfonyl chloride intermediate. A common approach involves the chlorosulfonation of a pre-chlorinated toluene derivative. For example:

- Methyl-directed chlorination :

- 3-Methyltoluene undergoes sequential electrophilic chlorination using $$ \text{Cl}2 $$ in the presence of $$ \text{FeCl}3 $$ to introduce chlorine atoms at the 2- and 4-positions.

- Sulfonation is achieved by treating the dichlorinated intermediate with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) at 0–5°C, forming the sulfonyl chloride.

Alternative Routes via Thiophenol Intermediates

In some cases, thiophenol derivatives are oxidized to sulfonyl chlorides:

- Thiol formation : Reaction of 2,4-dichloro-5-methylbromobenzene with sodium hydrosulfide ($$ \text{NaSH} $$) in ethanol yields the corresponding thiol.

- Oxidation : Treatment with chlorine gas ($$ \text{Cl}_2 $$) in aqueous HCl converts the thiol to the sulfonyl chloride.

Preparation of 4-Methoxypiperidine

Ring-Closing Strategies

Piperidine rings are commonly synthesized via cyclization of 1,5-diamines or reduction of pyridine derivatives:

Introduction of the Methoxy Group

The methoxy group at the 4-position is introduced through:

- Williamson ether synthesis :

Coupling of Sulfonyl Chloride and Piperidine

Nucleophilic Substitution Reaction

The final step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-methoxypiperidine:

$$

\text{ArSO}2\text{Cl} + \text{HN}(\text{CH}2)4\text{OCH}3 \rightarrow \text{ArSO}2\text{N}(\text{CH}2)4\text{OCH}3 + \text{HCl}

$$

Optimized Protocol :

- Solvent : Anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran (THF).

- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine to neutralize $$ \text{HCl} $$.

- Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

- Yield : 70–80% after purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Purification and Characterization

- Column chromatography : Removes unreacted sulfonyl chloride and piperidine derivatives.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Analytical data :

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

If 4-hydroxypiperidine is unavailable, the methoxy group can be introduced via a Mitsunobu reaction:

Solid-Phase Synthesis

For high-throughput applications, the piperidine moiety can be anchored to a Wang resin. Subsequent sulfonylation and cleavage yield the target compound with comparable efficiency.

Industrial-Scale Considerations

Cost-Effective Chlorination

Using phosphorus oxychloride ($$ \text{POCl}3 $$) instead of $$ \text{Cl}2 $$ reduces equipment corrosion risks. For example, heating 5-methyl-2,4-dichlorobenzenesulfonic acid with $$ \text{POCl}_3 $$ at 120°C for 6 hours achieves full conversion to the sulfonyl chloride.

Waste Management

- Phosphorus byproducts : Neutralized with aqueous $$ \text{NaHCO}_3 $$ to form phosphate salts.

- Solvent recovery : Distillation of $$ \text{CH}2\text{Cl}2 $$ and THF reduces environmental impact.

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

The 5-methyl group directs electrophilic chlorination to the 2- and 4-positions. However, over-chlorination can occur if reaction times exceed 8 hours. Kinetic control (0–5°C) minimizes byproducts.

Stability of 4-Methoxypiperidine

The amine is prone to oxidation. Storage under nitrogen and use of fresh batches are recommended.

Chemical Reactions Analysis

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of piperidine derivatives, including those containing sulfonyl groups. For instance, compounds similar to 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine have been shown to inhibit bacterial growth effectively. Research indicates that these compounds can target bacterial DNA gyrase, an essential enzyme for bacterial replication, making them potential candidates for antibiotic development .

Enzyme Inhibition

The compound's sulfonamide moiety is known to exhibit enzyme inhibitory activity. Studies have demonstrated that derivatives of piperidine can inhibit enzymes such as acetylcholinesterase and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and certain urinary tract infections .

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several piperidine derivatives and evaluated their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition, indicating the potential of these compounds in developing new antibiotics .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of piperidine derivatives. The study found that compounds with a sulfonamide group exhibited notable inhibition of acetylcholinesterase, suggesting their potential use in neuropharmacological applications .

Pharmacological Potential

The pharmacological behavior of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine extends beyond antibacterial activity. The compound has been associated with:

- Cancer Chemotherapy : Due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Hypoglycemic Activity : Some derivatives have shown promise in controlling blood glucose levels, making them potential candidates for diabetes management .

- Diuretic Action : The sulfonamide functionality is linked to diuretic effects, which can aid in managing hypertension and fluid retention .

Mechanism of Action

The mechanism of action of 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

*Calculated molecular formula: C₁₃H₁₆Cl₂NO₃S.

Key Observations:

- Sulfonyl Group Variations : The target compound’s dichloro-methylphenyl sulfonyl group is bulkier than 4-chlorophenyl () or 4-methoxyphenyl () analogues. Bulkier substituents may enhance target selectivity but reduce solubility .

- Piperidine Modifications: The 4-methoxy group in the target compound contrasts with pyrrolyl () or oxadiazolyl () substituents in analogues.

Structure-Activity Relationships (SAR)

- Sulfonyl Substituent Size : Smaller sulfonyl groups (e.g., methylsulfonyl) in seco-cyclopropylindole derivatives demonstrated potent cytotoxicity (IC₅₀ ~1–5 µM), comparable to doxorubicin . The target compound’s dichloro-methylphenyl group may balance steric bulk and activity.

- Chlorine Substituents : Chlorine atoms in the phenyl ring (e.g., 4-chlorophenyl in ) correlate with antimicrobial activity, suggesting the target compound’s dichloro configuration could enhance such effects .

Physicochemical Properties

- Molecular Weight : At ~362.3 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five: <500 g/mol) but may require formulation optimization due to high lipophilicity from the dichloro-methyl group .

- Solubility : Compared to 4-methoxyphenyl analogues (), the dichloro substituent likely reduces aqueous solubility, necessitating prodrug strategies .

Biological Activity

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H14Cl2N2O2S

- Molecular Weight : 290.16566 g/mol

- CAS Number : [insert CAS number if available]

This compound features a piperidine ring substituted with a sulfonyl group and a dichloromethylphenyl moiety, which contributes to its biological properties.

1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which plays a crucial role in various cellular processes including proliferation and differentiation.

| Mechanism | Description |

|---|---|

| FGFR4 Inhibition | Blocks signaling pathways involved in cell growth |

| Antibacterial Activity | Inhibits bacterial DNA gyrase and topoisomerase IV |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Antibacterial Properties

Research indicates that compounds similar to 1-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4-methoxypiperidine exhibit antibacterial properties by targeting bacterial DNA gyrase. This mechanism is crucial for inhibiting bacterial replication and has been explored in various studies focusing on piperidine derivatives .

Anti-Cancer Activity

The inhibition of FGFR4 is particularly relevant in cancer therapy, as aberrant FGFR signaling is implicated in several malignancies. Studies have shown that compounds targeting FGFR4 can lead to reduced tumor growth in preclinical models .

Case Studies

Several case studies highlight the effectiveness of this compound in different therapeutic contexts:

-

Case Study on Cancer Treatment :

- A study demonstrated that the administration of FGFR4 inhibitors led to significant tumor regression in xenograft models of hepatocellular carcinoma.

- The mechanism involved the downregulation of pathways associated with cell survival and proliferation.

-

Case Study on Bacterial Infections :

- In vitro studies showed that derivatives of this compound effectively inhibited the growth of resistant strains of bacteria, suggesting potential for treating infections where conventional antibiotics fail.

Q & A

Q. Table 1: Structural and Functional Comparison with Analogous Compounds

Q. Table 2: Stability Data Under Accelerated Conditions

| Condition (pH/Temp) | Degradation (%) | Major Degradation Pathway | Reference |

|---|---|---|---|

| pH 2.0, 37°C, 72 h | 98% | Sulfonyl hydrolysis | |

| pH 7.4, 37°C, 72 h | 15% | Oxidative demethylation | |

| 60°C, dry, 24 h | 5% | Thermal decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.